

An In-depth Technical Guide to the Solubility of Gases in Perfluoroperhydrophenanthrene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Perfluoroperhydrophenanthrene**

Cat. No.: **B036375**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluoroperhydrophenanthrene ($C_{14}F_{24}$), a high-molecular-weight perfluorocarbon (PFC), possesses a unique combination of physical and chemical properties, including high density, chemical inertness, and a remarkable capacity for dissolving respiratory gases. These characteristics make it a compound of significant interest in various advanced biomedical and pharmaceutical applications, from oxygen delivery vehicles to advanced imaging contrast agents. This technical guide provides a comprehensive overview of the principles governing the solubility of gases in **perfluoroperhydrophenanthrene**, presents available quantitative solubility data, details experimental methodologies for its determination, and explores its applications in the life sciences.

Introduction to Perfluoroperhydrophenanthrene and Gas Solubility

Perfluoroperhydrophenanthrene is a fully fluorinated derivative of phenanthrene. Its chemical structure, in which all hydrogen atoms are replaced by fluorine atoms, results in exceptionally weak intermolecular van der Waals forces.^[1] This low intermolecular cohesion is a key factor contributing to the high solubility of gases in PFCs.^[1] The process of gas dissolution in a liquid can be conceptualized as a two-step process: the creation of a cavity within the solvent and the insertion of the gas molecule into that cavity.^[2] The weak intermolecular forces in

perfluoroperhydrophenanthrene mean that less energy is required to form these cavities, facilitating the dissolution of gases.

Gases such as oxygen (O_2), carbon dioxide (CO_2), and nitrogen (N_2) are non-polar and have weak intermolecular interactions, making them readily soluble in the non-polar environment of PFCs.^[1] In contrast to biological oxygen carriers like hemoglobin, which chemically bind oxygen, gases dissolve physically in **perfluoroperhydrophenanthrene**. This means that the amount of dissolved gas is directly proportional to its partial pressure, following Henry's Law.^[3] This linear relationship allows for efficient gas transport and release driven by partial pressure gradients.

Quantitative Solubility Data

Quantitative data on the solubility of gases specifically in **perfluoroperhydrophenanthrene** (also known by the trade name Flutec PP11) is not extensively available in publicly accessible literature. However, data from closely related high-molecular-weight perfluorocarbons and general trends can provide valuable insights. Carbon dioxide is generally the most soluble gas in PFCs, followed by oxygen, with nitrogen being less soluble.^[1]

One study abstract mentions perfluorophenanthrene ($C_{14}F_{24}$) in the context of measuring the solubility of oxygen, carbon dioxide, and carbon monoxide in various fluorinated liquids.^[4] The study indicates that carbon dioxide is the most soluble, with mole fraction solubilities on the order of 10^{-2} , while oxygen and carbon monoxide are an order of magnitude less soluble.^[4]

For context, the table below presents solubility data for common gases in other perfluorocarbons that are frequently used in biomedical research. These values can serve as an approximation for the expected solubility in **perfluoroperhydrophenanthrene**.

Gas	Perfluorocarbon	Temperature (°C)	Pressure (atm)	Solubility (ml gas/100 ml PFC)	Ostwald Coefficient	Mole Fraction (x ₂)	Reference
Oxygen	Perfluorodecalin	25	1	~40-49	~0.40	~4.0 x 10 ⁻³	[2][5]
Carbon Dioxide	Perfluorodecalin	25	1	~150-210	~1.90	~2.1 x 10 ⁻²	[3][5]
Nitrogen	Perfluorodecalin	25	1	~28	~0.28	~2.8 x 10 ⁻³	[6]
Oxygen	Perfluoro-n-octane	25	1	~49	~0.49	~5.0 x 10 ⁻³	[2]
Carbon Dioxide	Perfluoro-n-octane	25	1	~200	~2.00	~2.3 x 10 ⁻²	[4]

Note: The solubility of gases in perfluorocarbons generally decreases with increasing temperature.[7]

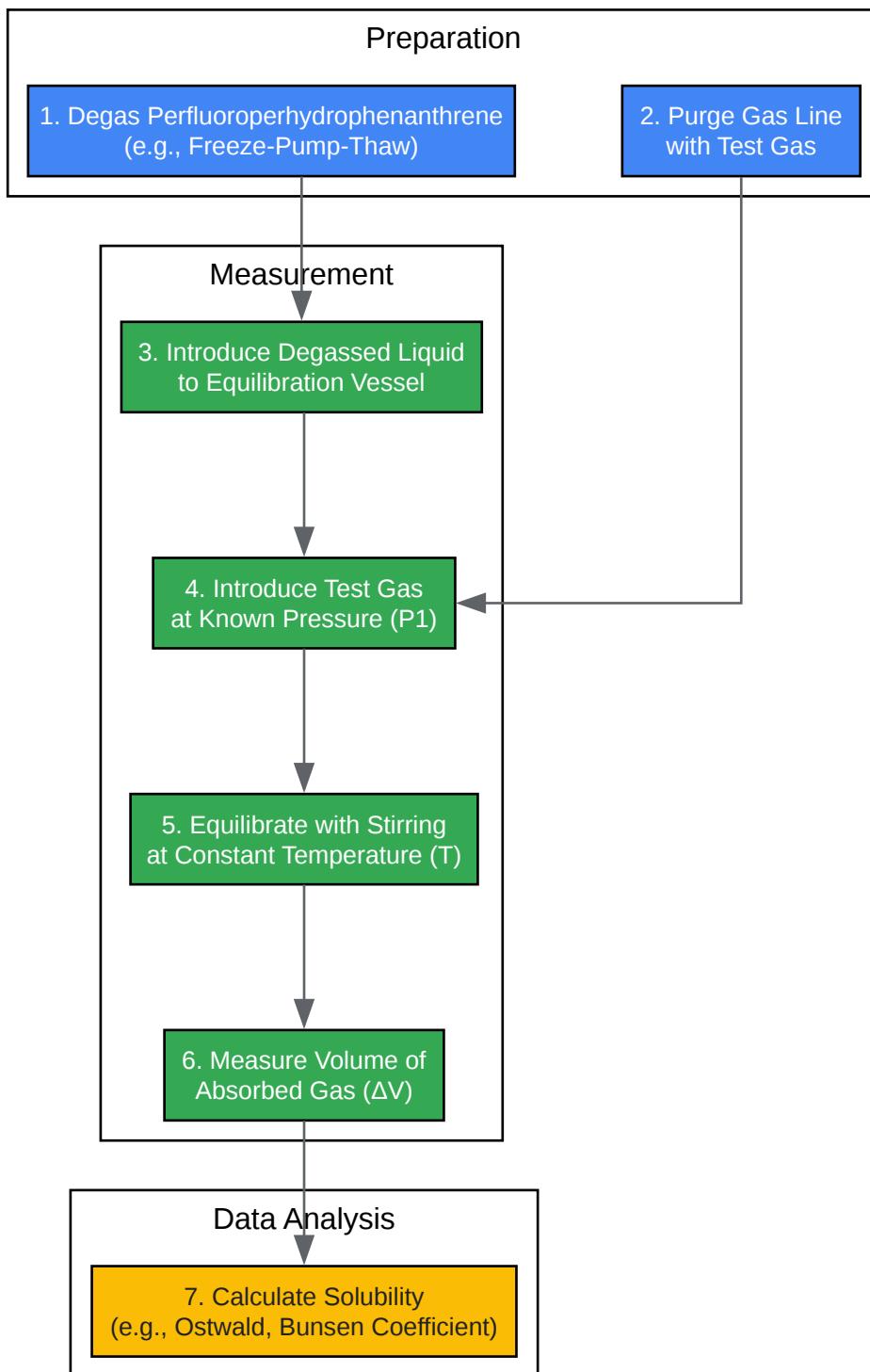
Experimental Protocols for Measuring Gas Solubility

The determination of gas solubility in liquids like **perfluoroperhydrophenanthrene** can be achieved through various experimental techniques. The saturation method and volumetric methods are commonly employed. Given the high boiling point and viscosity of **perfluoroperhydrophenanthrene** compared to smaller PFCs, specific considerations in the experimental setup are necessary.

The Saturation Method

The saturation method involves saturating a known volume of the degassed liquid with the gas of interest at a constant temperature and pressure. The amount of gas dissolved is then determined by various means, such as by measuring the volume of gas absorbed.[2]

Detailed Protocol:


- Degassing the Solvent: A known volume of **perfluoroperhydrophenanthrene** is placed in a thermostated vessel. The liquid is thoroughly degassed to remove any dissolved gases. This can be achieved by repeated freeze-pump-thaw cycles under vacuum or by sparging with an inert gas of very low solubility (e.g., helium) followed by vacuum application.[2]
- Gas Saturation: The purified gas is introduced into the vessel containing the degassed **perfluoroperhydrophenanthrene**. The system is maintained at a constant temperature and pressure, and the liquid is stirred or agitated to ensure efficient gas-liquid contact and to reach equilibrium.
- Measuring Gas Uptake: The volume of gas absorbed by the liquid is measured using a calibrated gas burette connected to the equilibration vessel. The pressure in the system is kept constant by adjusting the volume of the gas burette.[8]
- Data Analysis: The volume of dissolved gas is corrected to standard temperature and pressure (STP). The solubility can then be expressed in various units, such as the Bunsen coefficient (volume of gas at STP dissolved per unit volume of solvent at the experimental temperature under a partial pressure of 1 atm) or the Ostwald coefficient (volume of gas dissolved per unit volume of solvent at the experimental temperature).[9]

Volumetric Method

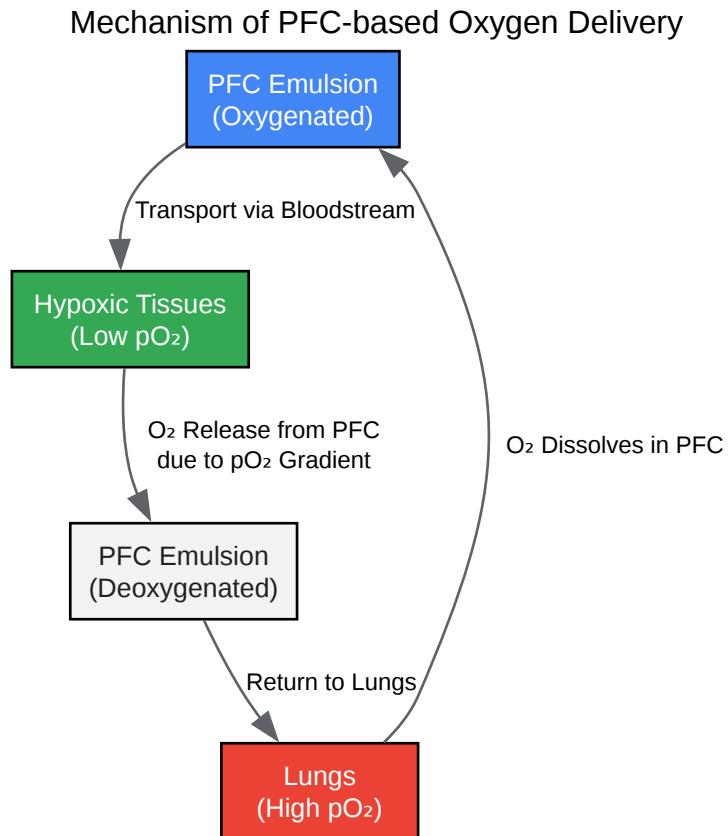
This method involves bringing a known volume of degassed liquid into contact with a known volume of gas in a closed system. The change in gas volume or pressure upon reaching equilibrium is used to calculate the solubility.[8]

Experimental Workflow Diagram (DOT Language):

Experimental Workflow for Gas Solubility Measurement

[Click to download full resolution via product page](#)

Caption: Workflow for gas solubility measurement.


Applications in Drug Development and Life Sciences

The high gas-carrying capacity of **perfluoroperhydrophenanthrene** underpins its use in several biomedical applications.

Oxygen Delivery ("Blood Substitutes")

Emulsions of perfluorocarbons, including those with high molecular weights, have been extensively investigated as "artificial blood" or oxygen therapeutics. These emulsions can be injected intravenously to supplement the oxygen-carrying capacity of blood, particularly in situations of acute blood loss or anemia. The dissolved oxygen in the **perfluoroperhydrophenanthrene** is released in tissues with low oxygen partial pressure, driven by the concentration gradient.

Logical Relationship of Oxygen Delivery (DOT Language):

[Click to download full resolution via product page](#)

Caption: Oxygen delivery by PFC emulsions.

Ultrasound Contrast Agents

Perfluorocarbons with low boiling points are used as the gaseous core of microbubble ultrasound contrast agents. While **perfluoroperhydrophenanthrene** has a high boiling point, its ability to dissolve gases is relevant to the stability and acoustic properties of these agents. The gas core, stabilized by a shell, strongly scatters ultrasound waves, enhancing the contrast of blood vessels and tissues in diagnostic imaging. The specific gas dissolved within the PFC can influence the microbubble's size, stability, and acoustic response.

Conclusion

Perfluoroperhydrophenanthrene's capacity to dissolve significant quantities of gases, a property stemming from its unique molecular structure, positions it as a valuable material in advanced pharmaceutical and biomedical research. While specific quantitative solubility data for a range of gases remains an area for further investigation, the established principles of gas solubility in perfluorocarbons provide a strong foundation for its application. The experimental protocols outlined in this guide offer a framework for the precise characterization of its gas-carrying capabilities. As research into oxygen therapeutics and advanced imaging modalities continues, a deeper understanding of the gas solubility characteristics of **perfluoroperhydrophenanthrene** will be crucial for the development of innovative and effective technologies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. app.studyraid.com [app.studyraid.com]
- 2. sweet.ua.pt [sweet.ua.pt]
- 3. researchgate.net [researchgate.net]
- 4. ThermoML:J. Chem. Thermodyn. 2007, 39, 6, 847-854 [trc.nist.gov]

- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. f2chemicals.com [f2chemicals.com]
- 8. eq.uc.pt [eq.uc.pt]
- 9. srdata.nist.gov [srdata.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of Gases in Perfluoroperhydrophenanthrene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b036375#solubility-of-gases-in-perfluoroperhydrophenanthrene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com